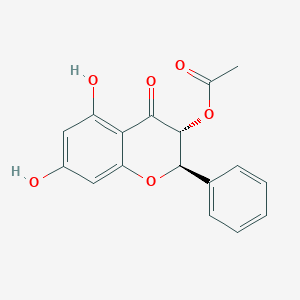

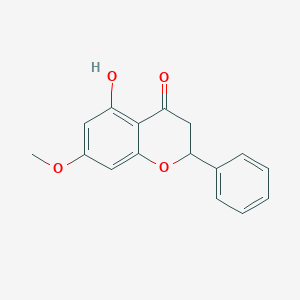

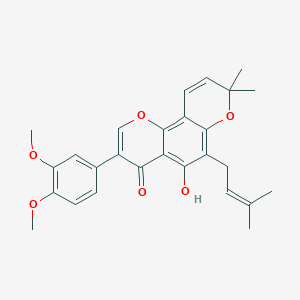

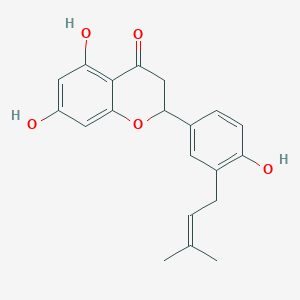

(2S)-阿比西尼酮 II

描述

(S)-5,7-Dihydroxy-2-(4-hydroxy-3-(3-methylbut-2-en-1-yl)phenyl)chroman-4-one is a natural product found in Glycyrrhiza uralensis, Erythrina sigmoidea, and other organisms with data available.

科学研究应用

抗氧化活性

Licoflavanone: 被鉴定为一种有效的抗氧化剂。它在清除自由基方面表现出显著活性,而自由基会导致氧化应激,进而导致细胞损伤。 研究表明,Licoflavanone 可以有效地中和 2,2'-二苯基-1-苦基肼 (DPPH) 和 2,2'-偶氮双 (3-乙基苯并噻唑啉-6-磺酸) 二铵盐 (ABTS) 自由基,表明它在预防氧化应激相关疾病方面的潜在用途 .

抗炎特性

Licoflavanone 通过调节关键的炎症通路表现出抗炎特性。它抑制 LPS 诱导的促炎细胞因子(如 TNFα、IL 1β 和 IL 6)的表达。 此外,它降低了 LPS 刺激的 RAW 264.7 细胞中 iNOS 和 COX2 的表达水平,而这些是炎症反应的指标 .

神经保护作用

该化合物能够减轻 α-突触核蛋白的毒性并降低细胞内活性氧 (ROS) 含量,表明其具有神经保护作用。 这在帕金森病等神经退行性疾病的背景下尤其重要,因为 α-突触核蛋白在这些疾病中起着重要作用 .

抗衰老潜力

Licoflavanone 在抗衰老研究中表现出希望。它对细胞衰老和衰老过程的影响已在表达人类 α-突触核蛋白的酵母模型中观察到。 该化合物预防衰老和与年龄相关的疾病的潜力正在探索中,对健康寿命和寿命延长都有影响 .

营养保健应用

鉴于其生物活性,Licoflavanone 正被考虑用于营养保健品。 它的抗氧化和抗炎作用使其成为膳食补充剂的候选者,旨在促进整体健康和预防慢性疾病 .

药物开发

Licoflavanone 的治疗特性在药物开发中引起了兴趣。 它对 NF-kB/MAPK 通路的调节表明它在治疗这些通路失调的疾病(如癌症和自身免疫性疾病)方面的潜在应用 .

作用机制

Target of Action

Licoflavanone, also known as (2S)-abyssinone II, primarily targets the NF-kB/MAPK pathway . This pathway plays a crucial role in the regulation of immune responses and inflammation. Licoflavanone has been identified as a modulator of this pathway .

Mode of Action

Licoflavanone interacts with its targets by inhibiting the activation of the NF-kB/MAPK pathway . This inhibition results in a decrease in the production of pro-inflammatory cytokines and a reduction in the expression levels of cyclooxygenase 2/inducible nitric oxide synthase (COX-2/iNOS) .

Biochemical Pathways

Licoflavanone affects the NF-kB/MAPK pathway, which is involved in the regulation of immune responses and inflammation . By inhibiting this pathway, Licoflavanone can decrease the production of pro-inflammatory cytokines and reduce the expression levels of COX-2/iNOS . This leads to downstream effects such as reduced inflammation and potential anti-cancer effects .

Result of Action

Licoflavanone exhibits strong antioxidant and anti-inflammatory activities . It has been shown to decrease nitrite levels in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages . Furthermore, it markedly decreases pro-inflammatory cytokines and COX-2/iNOS expression levels . These effects suggest that Licoflavanone may have potential therapeutic applications in conditions associated with inflammation and oxidative stress.

Action Environment

The action, efficacy, and stability of Licoflavanone can be influenced by various environmental factors. For instance, the method of extraction can impact the chemical composition of Licoflavanone extracts . Additionally, the biological environment, such as the presence of LPS, can influence the anti-inflammatory activity of Licoflavanone . More research is needed to fully understand how different environmental factors can influence the action of Licoflavanone.

生化分析

Biochemical Properties

(2S)-Abyssinone II plays a crucial role in biochemical reactions, particularly as an inhibitor of the enzyme aromatase . Aromatase is responsible for the biosynthesis of estrogens from androgens, and its inhibition is a key strategy in the treatment and prevention of estrogen-dependent cancers . (2S)-Abyssinone II interacts with aromatase by binding to its active site, thereby preventing the conversion of androgens to estrogens . This interaction is characterized by a high affinity, with an IC50 value of 400 nM .

Cellular Effects

(2S)-Abyssinone II exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell function by modulating cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation . Additionally, (2S)-Abyssinone II affects gene expression by downregulating the expression of genes involved in cell cycle progression and upregulating pro-apoptotic genes . It also impacts cellular metabolism by reducing the levels of metabolic intermediates required for rapid cell growth .

Molecular Mechanism

The molecular mechanism of (2S)-Abyssinone II involves its binding interactions with biomolecules, particularly enzymes like aromatase . By inhibiting aromatase, (2S)-Abyssinone II reduces estrogen levels, which in turn decreases the proliferation of estrogen-dependent cancer cells . This compound also exhibits enzyme inhibition properties, affecting other enzymes involved in cell signaling and metabolism . Changes in gene expression induced by (2S)-Abyssinone II further contribute to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of (2S)-Abyssinone II have been observed to change over time. The compound is relatively stable, but its activity can decrease due to degradation . Long-term studies have shown that (2S)-Abyssinone II can maintain its anti-cancer effects over extended periods, although the degree of inhibition may vary . In vitro and in vivo studies have demonstrated that prolonged exposure to (2S)-Abyssinone II can lead to sustained reductions in cell proliferation and tumor growth .

Dosage Effects in Animal Models

The effects of (2S)-Abyssinone II vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, (2S)-Abyssinone II can exhibit toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect, and exceeding this dosage can lead to adverse outcomes .

Metabolic Pathways

(2S)-Abyssinone II is involved in several metabolic pathways, primarily those related to estrogen biosynthesis . It interacts with enzymes such as aromatase, inhibiting its activity and thereby reducing estrogen levels . This compound also affects metabolic flux by altering the levels of metabolites involved in cell growth and proliferation . The presence of (2S)-Abyssinone II can lead to changes in the overall metabolic profile of cells, contributing to its anti-cancer effects .

Transport and Distribution

Within cells and tissues, (2S)-Abyssinone II is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments where it can exert its effects . The compound’s distribution is influenced by its chemical properties, including its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of (2S)-Abyssinone II is crucial for its activity and function. This compound is primarily localized in the cytoplasm and the endoplasmic reticulum, where it interacts with enzymes like aromatase . Targeting signals and post-translational modifications may direct (2S)-Abyssinone II to specific compartments, enhancing its efficacy . The localization of (2S)-Abyssinone II within these compartments allows it to effectively inhibit estrogen biosynthesis and exert its anti-cancer effects .

属性

CAS 编号 |

119240-82-3 |

|---|---|

分子式 |

C20H20O5 |

分子量 |

340.4 g/mol |

IUPAC 名称 |

(2S)-5,7-dihydroxy-2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C20H20O5/c1-11(2)3-4-12-7-13(5-6-15(12)22)18-10-17(24)20-16(23)8-14(21)9-19(20)25-18/h3,5-9,18,21-23H,4,10H2,1-2H3/t18-/m0/s1 |

InChI 键 |

CGKWSLSAYABZTL-SFHVURJKSA-N |

SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |

手性 SMILES |

CC(=CCC1=C(C=CC(=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |

规范 SMILES |

CC(=CCC1=C(C=CC(=C1)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)C |

Key on ui other cas no. |

174286-25-0 119240-82-3 |

同义词 |

3'-prenyl-naringenin 3'-prenylnaringenin |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

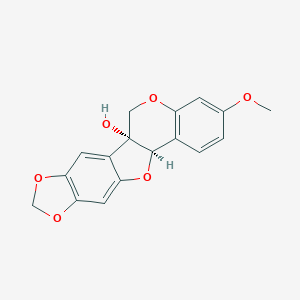

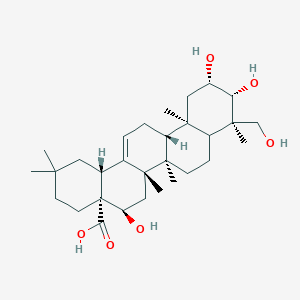

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)